3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxy groups and a pyrrolidinyl ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of 3-methoxybenzohydrazide with a suitable pyrrolidinone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of alcohol derivatives of the pyrrolidinone ring.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(3-methoxyphenyl)aniline
- 3-methoxyacetophenone
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
956393-36-5 |
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Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H19N3O5/c1-26-14-7-3-5-12(9-14)18(24)21-20-16-11-17(23)22(19(16)25)13-6-4-8-15(10-13)27-2/h3-10,16,20H,11H2,1-2H3,(H,21,24) |
InChI Key |
QKYROYDLWMFPTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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